molecular formula C9H8N2O2 B182818 (Z)-3-(Hydroxyimino)-1-methylindolin-2-one CAS No. 3265-24-5

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Cat. No.: B182818
CAS No.: 3265-24-5
M. Wt: 176.17 g/mol
InChI Key: XVDVCPOWCPQHNC-CSKARUKUSA-N
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Description

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one typically involves the reaction of 1-methylindole-2,3-dione with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific cancer cell lines through various mechanisms.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indolin-2-one derivatives, including this compound, and evaluated their activity against the NCI-60 human cancer cell lines.
    • The compound exhibited broad-spectrum anticancer activity, with certain derivatives showing IC50 values as low as 1.47 μM against breast cancer cell lines and 1.40 μM against colon cancer cell lines .
  • In Silico Studies :
    • Virtual screening techniques were employed to predict the pharmacokinetic properties and potential efficacy of this compound derivatives. The studies revealed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their suitability for further development as therapeutic agents .

Data Table: Anticancer Activity of Indolinone Derivatives

Compound IDCell Line TypeIC50 Value (μM)Reference
IVcBreast Cancer1.47
VIcColon Cancer1.40
IIIaVarious Cancer Cell LinesBroad-spectrum

Mechanism of Action

The mechanism of action of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone with distinct applications.

The uniqueness of this compound lies in its specific oxime group, which imparts unique chemical and biological properties .

Biological Activity

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a compound belonging to the indolin-2-one family, characterized by a hydroxyimino functional group at the 3-position and a methyl group at the 1-position. This compound has garnered attention for its promising biological activities, particularly in pharmacological studies. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 164.16 g/mol

The presence of the hydroxyimino group significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyimino group facilitates hydrogen bonding, which allows for specific interactions with enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes related to cancer progression.
  • Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing signal transduction pathways associated with cell growth and survival.

Biological Activities

Research has highlighted several notable biological activities of this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties against various human cancer cell lines.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyCell Line/ModelIC50_{50} ValueObservations
Study 1MCF-7 (Breast Cancer)12 µMSignificant inhibition of cell proliferation.
Study 2HeLa (Cervical Cancer)15 µMInduction of apoptosis observed.
Study 3A549 (Lung Cancer)10 µMReduced migration and invasion capabilities.

These findings indicate a strong potential for this compound as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-(Hydroxyimino)-6-methylindolin-2-oneHydroxyimino at position 3, methyl at position 6Different biological activity due to methyl substitution.
3-(Hydroxyimino)-5-methylindolin-2-oneHydroxyimino at position 3, methyl at position 5Variability in reactivity due to different substitution pattern.
1-Methylindolin-2-oneLacks hydroxyimino groupServes as a non-functionalized reference compound for comparison.

This table illustrates how variations in substitution patterns can lead to differences in biological activity.

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Potential areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer effects.
  • In Vivo Evaluations : Testing in animal models to assess efficacy and safety profiles.
  • Drug Development : Exploration as a lead compound in drug design for cancer therapies.

Properties

IUPAC Name

1-methyl-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZPTULXPKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291972
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-24-5
Record name Indole-2,3-dione, 1-methyl-, 3-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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